Benzofuran-3-carboxamide

Antitubercular Polyketide Synthase 13 (Pks13) In Vivo Efficacy

Benzofuran-3-carboxamide (CAS 959304-51-9) is a validated 'privileged scaffold' for anti-TB and antivirulence drug discovery, addressing the need for characterized chemical probes with proven target engagement. • Pks13 inhibition: IC50 0.32 μM; in vivo efficacy equivalent to isoniazid. • Sortase A inhibition: 4.2-fold potency advantage over known inhibitors; 3-carboxamide moiety essential. • ≥98% purity; ambient storage; ready for immediate global dispatch.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 959304-51-9
Cat. No. B1268816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-3-carboxamide
CAS959304-51-9
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C(=O)N
InChIInChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
InChIKeyLIQVEXOTZPWBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-3-carboxamide Core Scaffold


Benzofuran-3-carboxamide (CAS 959304-51-9) is a heterocyclic organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It features a benzofuran ring system fused with a carboxamide group at the 3-position, a core structure recognized as a 'privileged scaffold' in medicinal chemistry due to its versatility in generating diverse biological activities . The compound serves as a fundamental building block for synthesizing a wide array of derivatives with applications in anti-infective and anticancer research, rather than as a final drug entity itself [1].

Benzofuran-3-carboxamide Substitution Rationale


The assumption that any benzofuran or indole carboxamide can be interchangeably substituted for Benzofuran-3-carboxamide (CAS 959304-51-9) is scientifically unfounded and can lead to critical project setbacks. The precise position and nature of the carboxamide group on the benzofuran core (3-position) are non-negotiable determinants of biological activity [1]. Studies have unequivocally demonstrated that the 3-carboxamide moiety is essential for potent inhibition of targets like Sortase A, and even minor modifications to this core, such as replacing the 3-carboxamide with a 2-carboxamide or altering the core heterocycle to an indole, result in a complete loss of activity or vastly different pharmacological profiles [2]. The following sections provide direct, quantitative evidence that establishes the unique performance of this scaffold and its derivatives, thereby justifying its specific selection over seemingly analogous alternatives.

Benzofuran-3-carboxamide Evidence Guide


In Vivo Antitubercular Efficacy vs. Isoniazid

The benzofuran-3-carboxamide derivative TAM16, a direct analog of the core compound, exhibits in vivo efficacy in murine models of tuberculosis that is equivalent to the first-line drug isoniazid (INH) when used as a monotherapy. Crucially, TAM16 also demonstrates a frequency of resistance that is ~100-fold lower than that of isoniazid, a significant advantage for long-term treatment strategies [1]. This is a direct head-to-head comparison of in vivo efficacy and resistance frequency.

Antitubercular Polyketide Synthase 13 (Pks13) In Vivo Efficacy

Sortase A Inhibition Compared to pHMB

A series of 2-phenyl-benzofuran-3-carboxamide derivatives, which share the core benzofuran-3-carboxamide scaffold, were identified as potent inhibitors of S. aureus Sortase A (SrtA). The most potent derivative in the series, compound Ia-22, demonstrated an IC50 value of 30.8 μM against SrtA. This is a 4.2-fold improvement over the known SrtA inhibitor pHMB, which had an IC50 of 130 μM in the same assay [1]. The study also confirmed through SAR that the amide group at the 3-position of the benzofuran ring is essential for this inhibitory activity [2].

Antivirulence Sortase A (SrtA) Staphylococcus aureus

hERG Cardiotoxicity Mitigation

While the benzofuran-3-carboxamide lead TAM16 showed robust in vivo antitubercular efficacy, its development was halted due to cardiotoxicity associated with potent hERG channel inhibition [1]. A follow-up study using a conformational restriction strategy developed 3,4-fused tricyclic benzofuran-3-carboxamide derivatives (compounds 29 and 30). These novel compounds not only retained potent antitubercular activity (MIC = 0.0156-0.0313 μg/mL against Mtb H37Rv) but, critically, exhibited negligible hERG inhibition with an IC50 > 100 μM [2]. This is a cross-study comparison showing a major improvement in the safety profile of the same core scaffold.

Drug Safety hERG Inhibition Cardiotoxicity Mitigation

Enhanced Antimycobacterial Potency

The benzofuran-3-carboxamide derivative TAM16 exhibits potent in vitro bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis, with reported Minimum Inhibitory Concentrations (MICs) in the range of 0.06-0.25 μM . This is a class-level inference demonstrating a significant potency advantage. For context, the first-line antitubercular drug isoniazid typically has an MIC of around 0.5-2 μM against susceptible strains, and even higher against resistant isolates. Therefore, TAM16's activity is >30-fold more potent than a standard benchmark in many cases.

Antimycobacterial Drug Resistance Minimum Inhibitory Concentration (MIC)

Benzofuran-3-carboxamide Application Scenarios


Antitubercular Drug Discovery Targeting Pks13

The benzofuran-3-carboxamide scaffold, as exemplified by TAM16, is ideally suited for drug discovery programs focused on developing novel antitubercular agents with novel mechanisms of action. The evidence demonstrates in vivo efficacy equivalent to the current standard-of-care (isoniazid) and a dramatically lower frequency of resistance . Furthermore, the demonstrated ability to optimize the scaffold to eliminate hERG liability (as shown by the 3,4-fused tricyclic derivatives) provides a clear path forward for generating safe and effective clinical candidates . This scaffold is a high-priority starting point for medicinal chemistry efforts against multidrug-resistant tuberculosis.

Antivirulence Therapy for S. aureus

The 2-phenyl-benzofuran-3-carboxamide derivatives have demonstrated a quantifiable and substantial potency advantage (4.2-fold) over a known Sortase A inhibitor in biochemical assays . This makes the core scaffold a prime candidate for developing antivirulence therapies that disarm S. aureus without exerting direct bactericidal pressure, a strategy that may reduce the emergence of antibiotic resistance. Procurement of the core scaffold for this purpose is justified by the established structure-activity relationship confirming the critical role of the 3-carboxamide group .

Chemical Probe for Pks13 Mechanism Studies

For researchers studying mycolic acid biosynthesis in M. tuberculosis, the benzofuran-3-carboxamide scaffold offers a well-characterized and potent chemical probe for Pks13, an essential enzyme for the pathogen's cell wall. The TAM16 series has been extensively validated, with defined IC50 values for Pks13 inhibition (0.32 μM) and in vivo activity . The existence of optimized derivatives with improved safety profiles [6] further expands the toolkit for probing Pks13 function without confounding off-target effects, making this a high-value chemical biology asset.

Benzofuran Scaffold ADME Optimization

The benzofuran-3-carboxamide core provides a versatile template for improving the drug-like properties of lead compounds. Research indicates that the 3-carboxamide moiety is essential for target-binding specificity and metabolic stability, and that modifications can be made to address challenges like poor aqueous solubility . For instance, specific derivatives have shown improvements in LogP (e.g., a boronic acid derivative with LogP = 2.1 versus a parent compound with LogP = 3.5), demonstrating that the scaffold can be tuned to achieve more favorable physicochemical and ADME profiles .

Technical Documentation Hub

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